molecular formula C12H9N3O B8608846 Quinoline-6-carboxylic acid cyanomethyl-amide

Quinoline-6-carboxylic acid cyanomethyl-amide

Cat. No. B8608846
M. Wt: 211.22 g/mol
InChI Key: SQQYBWJLHFICOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-6-carboxylic acid cyanomethyl-amide is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline-6-carboxylic acid cyanomethyl-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-6-carboxylic acid cyanomethyl-amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Quinoline-6-carboxylic acid cyanomethyl-amide

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

N-(cyanomethyl)quinoline-6-carboxamide

InChI

InChI=1S/C12H9N3O/c13-5-7-15-12(16)10-3-4-11-9(8-10)2-1-6-14-11/h1-4,6,8H,7H2,(H,15,16)

InChI Key

SQQYBWJLHFICOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NCC#N)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of quinoline-6-carboxylic acid (500 mg, 2.9 mmol) and amino acetonitrile hydrochloride (320 mg, 3.4 mmol) in N,N-dimethylformamide (10 mL) were added benzotriazol-1-yl-tris(dimethylamino)phosphonium hexafluorophosphate (1.5 g, 3.48 mmol) and triethylamine (1.2 mL, 8.7 mmol), and the solution was stirred at 60° C. for 10 minutes. Ethyl acetate and water was added to the reaction solution, which was then partitioned, the organic layer was washed twice with water. Silica gel was added to the organic layer, the solvent was evaporated in vacuo for adsorption, purified by NH silica gel column chromatography (ethyl acetate), and the title compound (420 mg, 2.0 mmol, 68.9%) was obtained as a light brown solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Name
benzotriazol-1-yl-tris(dimethylamino)phosphonium hexafluorophosphate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68.9%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.